
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea, also known as DMP-Morpholino-TFMP, is an organofluorine compound that has been used in a variety of scientific research applications. Its unique properties have made it an ideal reagent for a variety of applications in the laboratory, including synthesis, catalysis, and biochemistry. The purpose of
作用機序
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules, including amines and carboxylic acids. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP are not well understood. However, the compound has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, the compound has been shown to be non-irritating to the skin and eyes.
実験室実験の利点と制限
The main advantage of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its high reactivity and selectivity. The compound is highly reactive and can be used to synthesize a variety of organic compounds, including heterocycles, amines, and carboxylic acids. In addition, the compound is highly selective and can be used to selectively synthesize specific compounds. The main limitation of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP. The compound could be used to synthesize a variety of novel organic compounds, such as heterocycles, amines, and carboxylic acids. In addition, the compound could be used in the development of novel catalysts for organic synthesis. Finally, the compound could be used in the development of novel peptides, proteins, and nucleic acids.
合成法
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 2,6-diisopropylphenol with an amine and a trifluoromethyl-containing reagent. This reaction is typically carried out in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium acetate. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the rate of reaction. The product is a white solid, which can be purified by recrystallization.
科学的研究の応用
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP has been used in a variety of scientific research applications, including synthesis, catalysis, and biochemistry. In synthesis, the compound has been used as a reagent for the preparation of a variety of organic compounds, including heterocycles, amines, and amides. In catalysis, the compound has been used as a catalyst for the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. In biochemistry, the compound has been used as a reagent for the preparation of a variety of peptides, proteins, and nucleic acids.
特性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O2/c1-15(2)18-6-5-7-19(16(3)4)22(18)29-23(31)28-20-14-17(24(25,26)27)8-9-21(20)30-10-12-32-13-11-30/h5-9,14-16H,10-13H2,1-4H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYNIWFQQNJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)
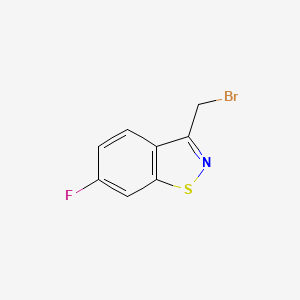
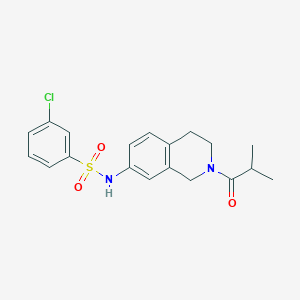
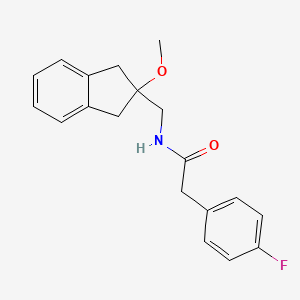
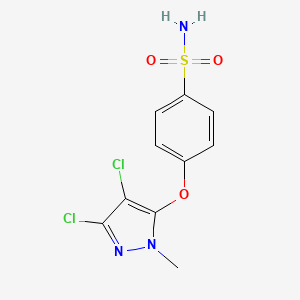
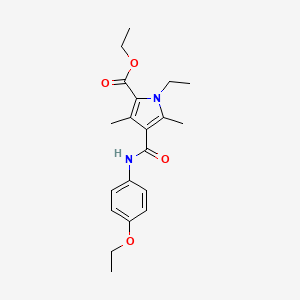
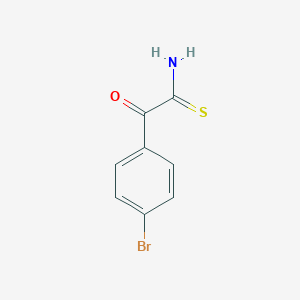
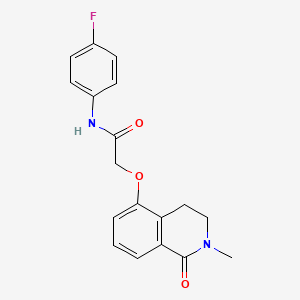
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
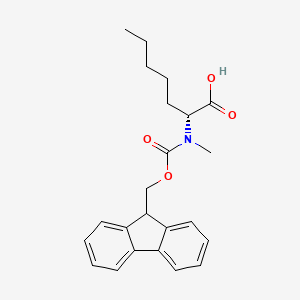
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)